Lipophilicity (LogP) Comparison Across C4–C8 Pyridin-3-yl Alkyl Ketone Series
The predicted LogP (XLogP or consensus) values across the series show a non-linear increase with chain length. The target compound's LogP of 2.9–3.2 from sources like Chem960 and ChemSrc represents a substantial increase in lipophilicity compared to the pentanoyl analog (C5, LogP 2.45) and hexanoyl analog (C6, LogP 2.3) from qiye.molbase.cn and Chem960 respectively, while being lower than the octanoyl analog (C8, LogP 3.62) from ChemSrc [1]. This shift in logD/logP values can impact predicted membrane permeability in ADME models.
| Evidence Dimension | Predicted LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP: 2.9 (XLogP3-AA) ; or LogP: 3.23 (ACD/Labs) |
| Comparator Or Baseline | 1-(Pyridin-3-yl)pentan-1-one: LogP 2.45 [1]; 1-(Pyridin-3-yl)hexan-1-one: LogP 2.3 ; 1-(Pyridin-3-yl)butan-1-one: LogP 2.06 ; 1-(Pyridin-3-yl)octan-1-one: LogP 3.62 |
| Quantified Difference | ΔLogP (Target vs. C6 analog): +0.6 to +0.9 log units (depending on model) |
| Conditions | Predicted values from authoritative cheminformatics databases (XLogP3-AA and ACD/Labs algorithms) |
Why This Matters
A 0.6 log unit increase translates to a roughly 4-fold higher partition coefficient, which can differentiate this compound in medicinal chemistry campaigns where a specific lipophilicity window (LogP 2.5-3.5) is targeted for oral bioavailability or CNS penetration.
- [1] Molbase. 1-(Pyridin-3-yl)pentan-1-one (CAS 1701-72-0). LogP: 2.4545. [https://qiye.molbase.cn/msds/1701-72-0.html]. View Source
